molecular formula C11H11ClO2 B13676980 Ethyl 2-(2-chlorophenyl)acrylate

Ethyl 2-(2-chlorophenyl)acrylate

Cat. No.: B13676980
M. Wt: 210.65 g/mol
InChI Key: HWIOKWFMGCJSQK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)acrylate is a substituted acrylate ester featuring a 2-chlorophenyl group at the β-position of the acrylate moiety. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in conjugate additions, polymerizations, and cycloadditions . Its structure combines electron-withdrawing (chlorine) and electron-donating (ester) groups, enabling diverse reactivity patterns.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3

InChI Key

HWIOKWFMGCJSQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-chlorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chlorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the design of inhibitors or activators for specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents and their impact on properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
Ethyl (Z)-2-chloro-3-(2-chlorophenyl)acrylate Cl at acrylate α-position; 2-chlorophenyl at β-position C₁₁H₁₀Cl₂O₂ 245.10 g/mol
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate 4-chlorophenyl; 2,4-difluorophenoxy group at β-position C₁₇H₁₂ClF₂O₃ 352.73 g/mol
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate Hydrazone linkage; dual 2-chlorophenyl groups C₁₀H₁₀Cl₂N₂O₂ 273.11 g/mol
Ethyl 2-((2-chlorophenyl)(hydroxy)methyl)acrylate Hydroxymethyl group at α-position C₁₂H₁₃ClO₃ 240.68 g/mol
Ethyl 3-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]acrylate Benzyloxyphenylthio and 2-chlorophenyl groups C₂₄H₂₁ClO₃S 424.94 g/mol


Key Observations :

  • Substituent Position : The position of chlorine on the phenyl ring (e.g., 2-chloro vs. 4-chloro) significantly alters electronic properties and steric hindrance. For example, 2-chlorophenyl derivatives exhibit stronger ortho effects, influencing reaction regioselectivity .
  • Functional Group Additions: The presence of hydrazone (), hydroxymethyl (), or benzyloxyphenylthio () groups introduces distinct reactivity.
Comparison with Other Methods:
  • Ethyl 3-[4-(3-Benzyloxyphenylthio)-2-Chlorophenyl]acrylate: Synthesized via Horner-Wadsworth-Emmons reaction using ethyl diethylphosphonoacetate and a benzaldehyde derivative, followed by reduction and functionalization .
  • Ethyl 2-(4-Chlorophenyl)-3-(2,4-Difluorophenoxy)acrylate: Prepared via nucleophilic substitution, leveraging phenoxy group reactivity .

Key Insight: Titanium tetrachloride (TiCl₄) is critical for activating carbonyl groups in acrylate syntheses (), while phosphonoacetates enable efficient olefination in complex intermediates ().

Physicochemical Properties

Property Ethyl 2-(2-Chlorophenyl)acrylate Ethyl 2-(4-Chlorophenyl)-3-(2,4-difluorophenoxy)acrylate Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
Boiling Point Not reported Not reported Not reported
Solubility Organic solvents (hexanes/EA) Polar aprotic solvents (DMF, DMSO) Moderate in chloroform, low in water
Crystallinity Oil (purified) Crystalline solid Crystalline (X-ray data)
Stability Air-stable Sensitive to light Hydrazone prone to hydrolysis

Notes:

  • The (Z)-isomer of this compound is reported as a colorless oil, while analogs with rigid substituents (e.g., phenoxy groups) form crystalline solids .
  • Hydrazone-containing derivatives () may require stabilization against moisture.

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